molecular formula C16H15FO3 B6405228 2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid CAS No. 1261991-32-5

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid

Cat. No.: B6405228
CAS No.: 1261991-32-5
M. Wt: 274.29 g/mol
InChI Key: QYGCKXDITLVQMM-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid is an organic compound with a complex structure that includes ethoxy, methyl, and fluorobenzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxy-2-methylphenylboronic acid with a fluorobenzoic acid derivative under Suzuki coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy or methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-methylphenylboronic acid
  • 2-Methyl-4-methoxyphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid

Uniqueness

2-(4-Ethoxy-2-methylphenyl)-5-fluorobenzoic acid is unique due to the presence of both ethoxy and fluorobenzoic acid groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(4-ethoxy-2-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-3-20-12-5-7-13(10(2)8-12)14-6-4-11(17)9-15(14)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGCKXDITLVQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690737
Record name 4'-Ethoxy-4-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-32-5
Record name 4'-Ethoxy-4-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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